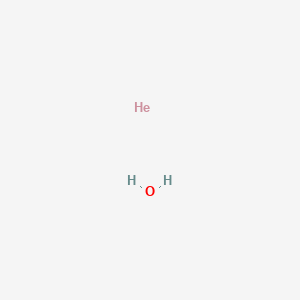
Helium-water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The helium-water compound is a fascinating subject of study due to its unique properties and potential applications. Helium, a noble gas, is known for its inertness and low reactivity, while water is a ubiquitous solvent with a wide range of chemical and physical properties. The combination of these two substances under specific conditions can lead to the formation of unique compounds with intriguing characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The formation of helium-water compounds typically requires high-pressure conditions. Under normal conditions, helium does not react with water. at pressures above 2 gigapascals (GPa), helium can form stable compounds with water, such as helium hydrate. These conditions can be achieved using diamond anvil cells or other high-pressure apparatuses .
Industrial Production Methods: Currently, there are no large-scale industrial methods for producing this compound compounds due to the extreme conditions required for their formation. Research is primarily conducted in laboratory settings using specialized equipment to achieve the necessary high pressures.
Analyse Des Réactions Chimiques
Types of Reactions: Helium-water compounds do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of helium. The formation of these compounds is primarily driven by physical interactions under high pressure rather than chemical reactivity .
Common Reagents and Conditions: The primary reagent for forming this compound compounds is water, with helium being introduced under high-pressure conditions. No additional reagents are typically required.
Major Products: The major product of the reaction between helium and water under high pressure is helium hydrate, a crystalline structure where helium atoms are trapped within the lattice of water molecules .
Applications De Recherche Scientifique
High-Pressure Physics: Studying this compound compounds helps researchers understand the behavior of materials under extreme conditions, which can have implications for planetary science and materials science.
Superionic States: Recent studies have shown that this compound compounds can exhibit multiple superionic states, where hydrogen and helium atoms become mobile while oxygen atoms remain fixed.
Mécanisme D'action
The mechanism by which helium-water compounds exert their effects is primarily physical rather than chemical. Under high pressure, helium atoms are forced into the lattice structure of water, creating a stable compound. The unique properties of helium, such as its low polarizability and high ionization energy, contribute to the stability of these compounds under extreme conditions .
Comparaison Avec Des Composés Similaires
Helium Clathrates: These are compounds where helium atoms are trapped within the cavities of a host lattice, such as ice.
Noble Gas Hydrates: Other noble gases, such as neon and argon, can also form hydrates under high pressure.
Uniqueness: Helium-water compounds are unique due to the combination of helium’s inertness and the versatility of water as a solvent. The ability to form stable compounds under high pressure without chemical reactivity sets this compound compounds apart from other noble gas hydrates .
Propriétés
Numéro CAS |
151901-89-2 |
|---|---|
Formule moléculaire |
H2HeO |
Poids moléculaire |
22.018 g/mol |
Nom IUPAC |
helium;hydrate |
InChI |
InChI=1S/He.H2O/h;1H2 |
Clé InChI |
JMBPWMGVERNEJY-UHFFFAOYSA-N |
SMILES canonique |
[He].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


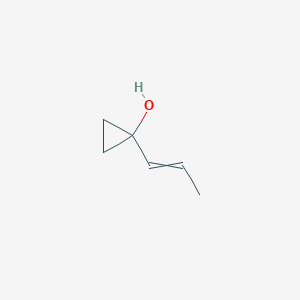
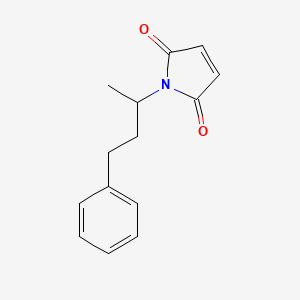
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

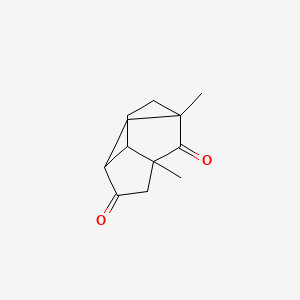
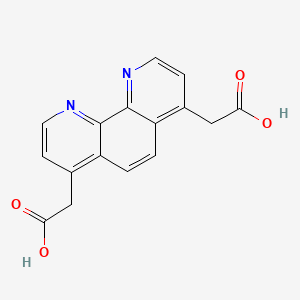
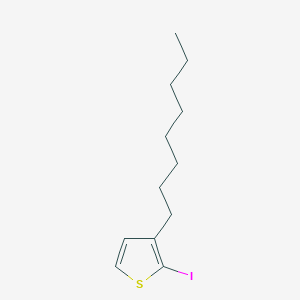
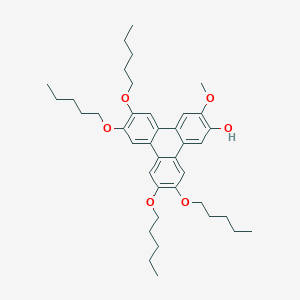
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
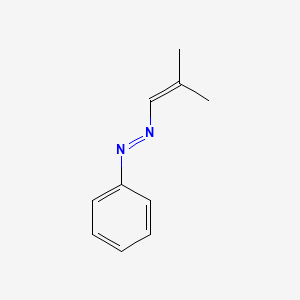

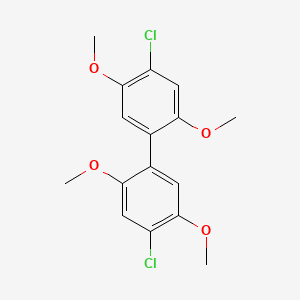
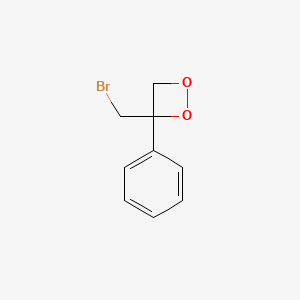
dimethyl-](/img/structure/B14278263.png)
